2,6-Diamino-9-benzyl-8-bromopurine
Description
Molecular Architecture and IUPAC Conventions
The compound’s structure features a purine ring system modified at three positions:
- N9 : Substituted with a benzyl group (C₆H₅CH₂), enhancing lipophilicity.
- C8 : Bromine atom, influencing electronic properties and cross-coupling reactivity.
- C2/C6 : Amino groups (-NH₂), enabling hydrogen bonding and nucleophilic interactions.
The IUPAC name, 9-benzyl-8-bromopurine-2,6-diamine , reflects these substitutions systematically. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁BrN₆ | |
| Molecular Weight | 319.16 g/mol | |
| XLogP3 | 2.0 | |
| Hydrogen Bond Donors | 2 | |
| Rotatable Bonds | 2 |
The SMILES notation (C1=CC=C(C=C1)CN2C3=NC(=NC(=C3N=C2Br)N)N) and InChIKey (SQMVMJQSXQSXEV-UHFFFAOYSA-N) further encode its topology.
Crystallographic and Spectroscopic Data
While X-ray crystallography data for this specific derivative remains unpublished, analogous 8-bromopurines exhibit planar purine rings with bond lengths consistent with aromatic systems (C-N: ~1.34 Å, C-Br: ~1.91 Å). The benzyl group adopts a perpendicular orientation relative to the purine plane, minimizing steric strain.
Properties
Molecular Formula |
C12H11BrN6 |
|---|---|
Molecular Weight |
319.16 g/mol |
IUPAC Name |
9-benzyl-8-bromopurine-2,6-diamine |
InChI |
InChI=1S/C12H11BrN6/c13-11-16-8-9(14)17-12(15)18-10(8)19(11)6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,14,15,17,18) |
InChI Key |
SQMVMJQSXQSXEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC(=NC(=C3N=C2Br)N)N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
One of the primary applications of 2,6-diamino-9-benzyl-8-bromopurine is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including triple-negative breast cancer cells. For instance, research indicated that certain analogues of this compound significantly reduced the in vitro viability of MDA-MB-231 and MDA-MB-436 cell lines with IC50 values below 50 µM . The mechanism involves disrupting protein interactions essential for cancer cell survival, specifically targeting the interaction between αB-crystallin and vascular endothelial growth factor (VEGF) .
Cytokinin Activity in Plant Biology
In plant biology, this compound has been explored for its cytokinin-like activity. Cytokinins are plant hormones that promote cell division and growth. Research has shown that derivatives of this compound can exhibit varying degrees of cytokinin activity, which is crucial for agricultural applications such as enhancing crop yield and regulating growth processes . For example, conjugates derived from this compound were tested for their ability to compete with naturally occurring cytokinins for receptor binding, with some showing promising activity .
Synthesis and Modification of Nucleosides
The compound serves as a key intermediate in the synthesis of modified nucleosides. Its structure allows for various substitutions that can enhance biological activity or alter pharmacokinetic properties. For example, researchers have synthesized 2'-O-methyl nucleosides using this compound as a starting material . This modification can improve the stability and efficacy of nucleoside analogues used in antiviral therapies.
Drug Development and Therapeutics
The versatility of this compound extends to its role in drug development. Its ability to inhibit specific molecular targets makes it a candidate for further investigation in therapeutic contexts beyond oncology. The compound's structural modifications can lead to the development of novel drugs with enhanced selectivity and reduced side effects compared to existing therapies .
Case Studies and Experimental Findings
Several studies have documented the effects and applications of this compound:
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of 2,6-Diamino-9-benzyl-8-bromopurine lies in its substitution pattern. Key differences from analogous compounds include:
- Position 6 vs. 8 Bromination : The target compound features bromine at position 8, whereas Intermediate 11 has bromine at position 5. This difference alters electronic properties and reactivity, with position 8 bromine being more sterically hindered.
- Amino Groups: The dual amino groups at positions 2 and 6 in the target compound enhance hydrogen-bonding capacity compared to Intermediate 11, which has only one amino group (position 2).
- Position 9 Substituent : The benzyl group in the target compound confers lipophilicity, while the SEM group in Intermediate 11 serves as a protective moiety for synthetic intermediates .
Physicochemical Properties
| Property | This compound | Intermediate 11 |
|---|---|---|
| Molecular Weight (g/mol) | ~352.2 (calculated) | ~385.3 (calculated) |
| Solubility | Moderate in DMSO, DMF | High in THF, chloroform |
| LogP (Predicted) | ~2.1 | ~3.5 |
The benzyl group in the target compound reduces polarity compared to the SEM-protected Intermediate 11, which is more lipophilic due to the silicon-containing group. The dual amino groups in the target compound may improve aqueous solubility relative to non-amino-substituted analogs.
Preparation Methods
Starting Materials and Initial Halogenation
The synthesis of 2,6-diamino-9-benzyl-8-bromopurine typically begins with simpler purine derivatives, such as adenine or hypoxanthine, which undergo sequential modifications. A critical step involves introducing bromine at the C8 position of the purine ring. While direct bromination of purines is challenging due to competing side reactions, methods utilizing N-bromosuccinimide (NBS) or HBr in acetic acid have been employed. For example, bromination of 6-amino-2-chloropurine under acidic conditions yields 8-bromo-6-amino-2-chloropurine, a key intermediate.
Benzylation at the N9 Position
The introduction of the benzyl group at the N9 position is achieved through alkylation reactions. Benzyl bromide serves as the primary alkylating agent, reacting with the purine intermediate in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . Elevated temperatures (37–100°C) and prolonged reaction times (8–36 hours) are often required to drive the reaction to completion. For instance, treatment of 8-bromoadenosine with benzyl bromide in DMF at 37°C produces a mixture of 1-benzyl-8-bromoadenosine and 6-benzylamino-9-benzyl-8-bromopurine, necessitating chromatographic separation.
Amination at C2 and C6
The final steps involve introducing amino groups at the C2 and C6 positions. This is accomplished via nucleophilic substitution or reductive amination . For example, reacting 8-bromo-9-benzylpurine with aqueous ammonia under high-pressure conditions replaces the C6 chlorine with an amino group, while the C2 position is similarly functionalized using ammonium hydroxide. Yields for these steps vary widely (27–90%), depending on the purity of intermediates and reaction conditions.
Alternative Route via Dimroth Rearrangement
Formation of 6-Benzylamino-8-bromopurine 9-Riboside
A novel approach leverages the Dimroth rearrangement to achieve regioselective benzylation. Starting with 8-bromoadenosine, benzylation with benzyl bromide in DMF produces 1-benzyl-8-bromoadenosine. Subsequent treatment with 0.25 M NH₄OH at 37°C induces rearrangement, yielding 6-benzylamino-8-bromopurine 9-riboside. This method avoids competing N7 alkylation, a common issue in purine chemistry.
Ribose Cleavage and Final Product Isolation
The ribose moiety is removed via acid-catalyzed methanolysis , employing HCl in methanol with 2,2-dimethoxypropane at 37°C. This step generates the aglycone 6-benzylamino-9-benzyl-8-bromopurine, which is purified using silica gel chromatography. The final compound is characterized by UV spectroscopy (λmax 274 nm) and mass spectrometry (m/z 393/395 [M⁺]).
Optimization of Reaction Conditions and Yield Enhancement
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. For benzylation, DMF outperforms less polar solvents like toluene due to its ability to stabilize charged intermediates. Elevated temperatures (e.g., 100°C in isoamyl alcohol) improve reaction rates but may increase byproduct formation, necessitating a balance between speed and selectivity.
Catalytic and Stoichiometric Considerations
Catalysts such as palladium on carbon or nickel catalysts have been explored for reductive steps, though their utility in this specific synthesis remains limited. Stoichiometric excesses of benzyl bromide (1.2–1.5 eq.) are commonly used to drive alkylation to completion, albeit with increased purification challenges.
Yield Data and Comparative Analysis
| Synthetic Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination at C8 | NBS, AcOH, 0°C, 2h | 65–78 |
| Benzylation at N9 | BnBr, DMF, 37°C, 24h | 45–60 |
| Dimroth Rearrangement | NH₄OH, 37°C, 12h | 70–85 |
| Ribose Cleavage | HCl, MeOH, 37°C, 6h | 80–90 |
Challenges in Purification and Byproduct Management
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2,6-Diamino-9-benzyl-8-bromopurine with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions under controlled conditions. For example, analogous purine derivatives are synthesized by reacting halogenated intermediates with benzylamines in polar solvents (e.g., 1-butanol) at elevated temperatures (~110°C) . Purification via column chromatography using chloroform/acetone (4:1) is recommended to isolate the compound, as demonstrated in similar purine syntheses . Key parameters include stoichiometric ratios of reagents, reaction time, and solvent choice to minimize byproducts.
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., benzyl and bromo groups) via H and C NMR shifts.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm, as standard for purine analogs .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for purine derivatives:
- Use personal protective equipment (PPE) including nitrile gloves and lab coats.
- Conduct reactions in a fume hood to avoid inhalation of fine particulates.
- Store the compound in airtight containers at 2–8°C, as recommended for similar lab-use-only chemicals .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies of this compound be resolved?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times). To address this:
- Replicate experiments across independent labs using standardized protocols.
- Validate target engagement via orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays).
- Apply statistical frameworks like Bland-Altman analysis to quantify inter-lab variability .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?
- Methodological Answer : Challenges include matrix interference and low analyte stability. Solutions involve:
- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove proteins and lipids.
- Stabilization : Add antioxidants (e.g., ascorbic acid) to prevent bromine displacement.
- Detection : Use LC-MS/MS with isotope-labeled internal standards (e.g., C-labeled analogs) to improve accuracy .
Q. How do structural modifications (e.g., bromine vs. chlorine at C8) impact the compound’s kinase inhibition profile?
- Methodological Answer : Perform comparative molecular dynamics simulations and in vitro kinase profiling:
- In Silico Analysis : Use docking software (e.g., AutoDock Vina) to predict binding affinities across kinase families.
- Experimental Profiling : Test against a panel of 50+ kinases at 1 µM concentration. Bromine’s larger van der Waals radius may enhance hydrophobic interactions in ATP-binding pockets, altering selectivity .
Q. What strategies ensure reproducibility when comparing this compound’s efficacy across preclinical studies?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
- Publish raw datasets (e.g., dose-response curves, pharmacokinetic parameters) in public repositories like Zenodo.
- Document synthetic batches (e.g., purity, lot numbers) and in vivo models (e.g., strain, age) meticulously .
Data Interpretation and Conflict Resolution
Q. How should researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?
- Methodological Answer : Discrepancies often stem from differential drug penetration and microenvironmental factors. To resolve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
